molecular formula C16H16N4O3 B4048313 methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B4048313
M. Wt: 312.32 g/mol
InChI Key: PLHGCNZMKRSNQQ-UHFFFAOYSA-N
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Description

Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused bicyclic core with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca framework. Its structure includes key functional groups:

  • Imino group (NH) at position 6, which may participate in hydrogen bonding or tautomerism.
  • Propan-2-yl substituent at position 7, introducing steric bulk and lipophilicity.
  • Methyl ester at position 5, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9(2)20-13(17)10(16(22)23-3)8-11-14(20)18-12-6-4-5-7-19(12)15(11)21/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHGCNZMKRSNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of C17H23N5O3C_{17}H_{23}N_5O_3 and a molecular weight of approximately 345.40 g/mol. Its intricate structure includes multiple functional groups that contribute to its reactivity and potential applications in various fields.

Synthetic Organic Chemistry

Reagent and Intermediate:
Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a valuable reagent or intermediate in synthetic organic chemistry. Its unique triazatricyclic framework allows for the synthesis of various derivatives that may exhibit altered biological activities or enhanced properties compared to simpler analogs.

Multi-Step Synthesis:
The synthesis typically involves multi-step organic reactions that require optimization for yield and purity. Each synthetic step can lead to different derivatives with potential applications in pharmaceuticals or material sciences.

Potential Therapeutic Applications:
Research indicates that compounds similar to methyl 6-imino-2-oxo derivatives may exhibit significant biological activities. These include:

  • Antiviral properties
  • Antimicrobial effects
  • Potential use as therapeutic agents in treating various diseases

Further studies are necessary to elucidate the exact mechanisms of action and therapeutic potentials of this compound .

Material Science Applications

The unique structural characteristics of methyl 6-imino-2-oxo compounds may lead to novel applications in materials science or nanotechnology. The compound's ability to form complex structures could be harnessed in the development of advanced materials with specific properties suited for various industrial applications.

Case Study 1: Antiviral Activity

A study exploring the antiviral potential of related compounds demonstrated efficacy against influenza A and B viruses. The mechanism involved inhibiting the polymerase function essential for viral replication . Such findings suggest that methyl 6-imino derivatives could be further investigated for their antiviral properties.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes for similar triazatricyclic compounds highlighted the importance of reaction conditions on yield and purity. Variations in temperature and solvent systems were shown to significantly affect the outcome of the synthesis process .

Mechanism of Action

The mechanism of action of methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s tricyclic scaffold and substituent patterns can be compared to analogs reported in the literature. Below is a systematic analysis:

Ethyl 6-(3-Chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

  • Structural Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound) increases molecular weight (MW: ~454 g/mol vs. ~440 g/mol) and may enhance lipophilicity. Substituent at Position 6: 3-Chlorobenzoyl imino group (vs.
  • Synthesis : Likely synthesized via cyclocondensation of substituted pyrimidine precursors, analogous to methods for tricyclic heterocycles.
  • Implications : The 3-chlorobenzoyl group may enhance binding affinity in biological targets (e.g., kinases) due to aromatic interactions, whereas the methyl ester in the target compound may improve metabolic stability .

Spirocyclic Benzothiazole Derivatives (e.g., 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)

  • Structural Differences: Core Architecture: Spiro[4.5]decane system (vs. fused tricyclic system in the target compound), reducing ring strain. Functional Groups: Benzothiazole and dimethylaminophenyl substituents (vs.
  • Synthetic Routes : Synthesized via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amine derivatives, differing from the target compound’s likely cyclization-based synthesis .
  • Implications : The spirocyclic derivatives exhibit tunable fluorescence properties, whereas the target compound’s rigid tricyclic core may favor crystallinity or thermal stability.

Physicochemical and Functional Properties Comparison

Property Target Compound Ethyl 6-(3-Chlorobenzoyl)imino Analog Spirocyclic Benzothiazole Derivatives
Molecular Weight ~440 g/mol ~454 g/mol ~450–500 g/mol
Polar Groups Imino, oxo, methyl ester 3-Chlorobenzoyl, oxo, ethyl ester Oxo, benzothiazole, hydroxyl
Lipophilicity (LogP)* Moderate (propan-2-yl and methyl ester) Higher (3-chlorobenzoyl and ethyl ester) Variable (depends on R-group)
Potential Applications Underexplored; possible kinase inhibition or antimicrobial activity Likely bioactive due to halogenated aromatic group Fluorescent probes, supramolecular materials

*Estimated based on substituent contributions.

Key Research Findings and Gaps

  • Synthetic Challenges : Both the target compound and its analogs require precise control over cyclization steps to avoid side products. The tricyclic core’s stability under reaction conditions remains unverified .
  • Hydrogen Bonding: The imino and oxo groups in the target compound may form intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis . However, crystallographic data are lacking.
  • Biological Data: No direct activity data are provided for the target compound.

Biological Activity

Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its intricate tricyclic structure and functional groups that suggest potential interactions with biological targets. The molecular formula is C26H26N4O5C_{26}H_{26}N_{4}O_{5}, and it possesses a molecular weight of 474.5 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to act as allosteric modulators of neurotransmitter receptors such as AMPA receptors. This suggests that methyl 6-imino-2-oxo could enhance or inhibit receptor activity depending on its binding affinity and site of action .
  • Enzyme Inhibition : The presence of functional groups may allow for interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties which can protect cells from oxidative stress.

Antimicrobial Properties

Research has indicated that derivatives of triazatricyclo compounds exhibit significant antimicrobial activity against various bacterial strains. In vitro studies have shown that methyl 6-imino-2-oxo can inhibit the growth of pathogenic bacteria by disrupting cellular processes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed.
    • Results : The compound showed a significant zone of inhibition compared to control groups, indicating potent antibacterial properties.
  • Evaluation of Anticancer Activity :
    • Objective : To assess the cytotoxic effects on HeLa (cervical cancer) cells.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, suggesting potential for development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of methyl 6-imino-2-oxo remains largely unexplored; however, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for therapeutic application.

ParameterDescription
AbsorptionUnknown; requires further investigation
DistributionPotentially high due to lipophilicity
MetabolismLikely hepatic; specific pathways unknown
ExcretionUnknown; further studies needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 2
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methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

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